molecular formula C19H21F2N3O B12301343 (4R,7S)Tedalinab CAS No. 916591-02-1

(4R,7S)Tedalinab

Cat. No.: B12301343
CAS No.: 916591-02-1
M. Wt: 345.4 g/mol
InChI Key: NTPZXHMTJGOMCJ-MNOVXSKESA-N
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Description

(4R,7S)Tedalinab, also known as (4R,7S)-1-(2,4-difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide, is a compound developed by Glenmark Pharmaceuticals. It is primarily used for the treatment of osteoarthritis and neuropathic pain. This compound acts as a potent and selective cannabinoid CB2 receptor agonist, with a high selectivity of 4700 times for CB2 over the related CB1 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,7S)Tedalinab involves several steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, introduction of the difluorophenyl group, and the final coupling with the tert-butyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(4R,7S)Tedalinab undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

(4R,7S)Tedalinab has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry and for the synthesis of new derivatives.

    Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.

    Medicine: Investigated for its analgesic and anti-inflammatory properties, particularly in the treatment of osteoarthritis and neuropathic pain.

    Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

(4R,7S)Tedalinab exerts its effects by acting as a selective agonist for the cannabinoid CB2 receptor. This receptor is primarily found in the immune system and peripheral tissues. By binding to the CB2 receptor, this compound modulates the release of neurotransmitters and reduces inflammation and pain. The high selectivity for CB2 over CB1 minimizes the psychoactive effects commonly associated with cannabinoid receptor activation .

Comparison with Similar Compounds

Similar Compounds

  • CBS-0550
  • Olorinab
  • SER-601

Uniqueness

Compared to similar compounds, (4R,7S)Tedalinab stands out due to its high selectivity for the CB2 receptor and its favorable pharmacokinetic properties, including good oral bioavailability and a promising safety profile. These characteristics make it a valuable compound for therapeutic applications, particularly in the treatment of pain and inflammation .

Properties

CAS No.

916591-02-1

Molecular Formula

C19H21F2N3O

Molecular Weight

345.4 g/mol

IUPAC Name

(1S,7R)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide

InChI

InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m1/s1

InChI Key

NTPZXHMTJGOMCJ-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)NC(=O)C1=NN(C2=C1[C@@H]3CC[C@H]2C3)C4=C(C=C(C=C4)F)F

Canonical SMILES

CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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